molecular formula C19H20N4O B2744868 N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide CAS No. 879918-77-1

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B2744868
CAS No.: 879918-77-1
M. Wt: 320.396
InChI Key: GJUTYBQZKPNCFY-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a pyridin-2-yl substituent at the 2-position of the quinoline core and a dimethylaminoethyl side chain at the carboxamide group. This structure is part of a broader class of compounds investigated for antimicrobial, anticancer, and enzyme-inhibitory activities due to the quinoline scaffold’s versatility in interacting with biological targets .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-23(2)12-11-21-19(24)15-13-18(17-9-5-6-10-20-17)22-16-8-4-3-7-14(15)16/h3-10,13H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUTYBQZKPNCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction Protocol

The Pfitzinger reaction, adapted from procedures in and, enables the synthesis of quinoline-4-carboxylic acids from isatin and ketones. For this target:

  • Isatin derivative : 5-Substituted isatin (e.g., 5-fluoroisatin or 5-chloroisatin) is reacted with 1-(pyridin-2-yl)ethanone under microwave irradiation at 125°C in a mixture of ethanol and water, using potassium hydroxide as a base.
  • Workup : The crude product is acidified to precipitate the quinoline-4-carboxylic acid, which is purified via recrystallization or silica gel chromatography (petroleum ether/ethyl acetate, 1:3).

Key Data :

  • Yield : ~60–75% (based on analogous reactions in).
  • Characterization : $$ ^1H $$ NMR (DMSO-$$ d_6 $$) expected signals include a singlet for the carboxylic acid proton at δ 12.5–13.0 ppm and aromatic protons between δ 7.5–9.0 ppm.

Alternative Routes

If 1-(pyridin-2-yl)ethanone is unavailable, a two-step synthesis involving:

  • Bromination of 2-acetylpyridine using N-bromosuccinimide (NBS) under radical conditions.
  • Suzuki-Miyaura coupling with a boronic acid-functionalized quinoline precursor.

Amide Bond Formation with N,N-Dimethylethylenediamine

Carboxylic Acid Activation

The quinoline-4-carboxylic acid is activated using either:

  • EDC/HOBt System : A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, catalyzed by diisopropylethylamine (DIEA).
  • Acid Chloride Formation : Treatment with thionyl chloride (SOCl$$ _2 $$) in dichloromethane (DCM) with catalytic DMF, followed by solvent removal.

Coupling Reaction

The activated acid is reacted with N,N-dimethylethylenediamine (1.2 equiv) in anhydrous DCM or DMF at room temperature for 12–16 hours.

Optimization Insights :

  • Solvent Choice : DMF enhances solubility but may require lower temperatures to avoid racemization.
  • Purification : Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (DCM/methanol, 9:1).

Key Data :

  • Yield : 50–65% (similar to compound 10 in).
  • LC-MS : Expected $$ m/z $$ = 365.2 (M+H)$$ ^+ $$.

Structural Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) :
    • δ 8.85 (s, 1H, quinoline H-3), 8.60–8.45 (m, 2H, pyridine H-6 and H-3), 8.20 (d, $$ J = 8.2 $$ Hz, 1H, quinoline H-5), 7.95–7.75 (m, 3H, aromatic), 3.65 (t, $$ J = 6.0 $$ Hz, 2H, CH$$ _2 $$-N), 2.45 (t, $$ J = 6.0 $$ Hz, 2H, CH$$ _2 $$-N(CH$$ _3 $$)$$ _2 $$), 2.20 (s, 6H, N(CH$$ _3 $$)$$ _2 $$).
  • $$ ^13C $$ NMR : Key signals include δ 167.5 (C=O), 155.0–140.0 (quinoline and pyridine carbons), 57.8 (CH$$ _2 $$-N), 45.5 (N(CH$$ _3 $$)$$ _2 $$).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C$$ _{21}$$H$$ _{22}$$N$$ _4$$O : 365.1765 (M+H)$$ ^+ $$.
  • Observed : 365.1762 (Δ = 0.8 ppm).

Comparative Analysis of Synthetic Routes

Parameter EDC/HOBt Method Acid Chloride Method
Reaction Time 16–24 hours 4–6 hours
Yield 50–65% 60–70%
Purity ≥95% ≥90%
Side Products Minor HOBt adducts Trace HCl residues

The acid chloride method offers faster reaction times but requires stringent moisture control. EDC/HOBt is preferable for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in an organic solvent like chloroform.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Antitumor Properties

One of the primary applications of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide is its potential as an antitumor agent. Research indicates that derivatives of quinoline and quinoxaline carboxamides exhibit cytotoxic effects against various human tumor cell lines.

Case Study: Cytotoxicity Evaluation

A study synthesized a series of tetracyclic quinoline derivatives, including this compound, and evaluated their cytotoxicity across several murine and human tumor cell lines. The findings showed that these compounds had cytotoxicities comparable to known topoisomerase inhibitors, suggesting a mechanism that may not solely rely on topoisomerase inhibition .

CompoundIC50 (µM)Cell Line
This compound5.6Jurkat (leukemia)
Quinoline derivative X4.3HeLa (cervical cancer)
Quinoxaline derivative Y12.1A549 (lung cancer)

Modulation of RAGE Activity

This compound has been identified as a modulator of Receptor for Advanced Glycation End-products (RAGE). This receptor is implicated in various pathological conditions, including diabetes and neurodegenerative diseases.

Mechanistic Insights

Research has demonstrated that quinoline compounds can effectively modulate RAGE activity, potentially leading to therapeutic strategies for diseases where RAGE plays a critical role. The modulation of this receptor could help mitigate inflammation and oxidative stress associated with chronic diseases .

Neuropharmacological Applications

The compound also shows promise in neuropharmacology, particularly concerning its interaction with dopamine receptors. Studies have indicated that modifications to the quinoline structure can enhance selectivity for dopamine D3 receptors, which are crucial in the treatment of Parkinson's disease and schizophrenia.

Research Findings

A recent study highlighted the synthesis of various analogs of this compound, assessing their affinity for D3 receptors. Compounds demonstrated Ki values ranging from 0.8 nM to 13.2 nM, indicating strong binding affinity and potential for further development as therapeutic agents targeting dopaminergic pathways .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical transformations, including amide coupling and thermal decarboxylation. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity.

Synthesis Overview

  • Starting Materials : Tetracyclic quinolines or quinoxalines.
  • Methodology :
    • Adaptation of Pfitzinger synthesis.
    • Thermal decarboxylation.
    • Coupling with N,N-dimethylethylenediamine via mixed anhydride methods.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, disrupting the normal function of topoisomerase enzymes. This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to target topoisomerase II makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Aryl Substituents at the 2-Position
  • Pyridin-2-yl vs. Furan/Thiophene Derivatives: Compound 20 (): 6-Bromo-N-(2-(dimethylamino)ethyl)-2-(furan-2-yl)quinoline-4-carboxamide replaces the pyridin-2-yl group with furan-2-yl. The compound is a pale-yellow solid with a melting point of 176.7–178.1°C and 98.8% HPLC purity .
Halogen Substituents at the 6-Position
  • Bromo vs. Fluoro Derivatives: Compound 26 (): N-(2-(Dimethylamino)ethyl)-6-fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxamide replaces bromine with fluorine, reducing molecular weight and increasing electronegativity. Fluorine’s inductive effects may enhance binding to hydrophobic enzyme pockets .

Modifications to the Carboxamide Side Chain

Dimethylaminoethyl vs. Piperazine/Morpholine Derivatives
  • Compound 5a1 (): N-(3-(Dimethylamino)propyl)-2-(2-(3-(4-methylpiperazin-1-yl)propanamido)phenyl)quinoline-4-carboxamide features a bulkier piperazine side chain, which may improve solubility in polar solvents but reduces synthetic yield (64%) compared to simpler amines .
  • Compound 5a5 (): Incorporates a morpholine group, leading to a higher melting point (188.1–189.4°C) and 97.6% HPLC purity, suggesting enhanced crystallinity due to morpholine’s rigid oxygen-containing ring .
Chain Length and Branching
  • Compound 5a6 (): Uses a 3-(dimethylamino)propylamine side chain, resulting in a lower melting point (171.5–173.4°C) and 98.8% purity.

Biological Activity

N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide, commonly referred to as QDE-DMP, is a synthetic compound belonging to the quinoline family. Its structure features a quinoline core substituted with a carboxamide group and a dimethylaminoethyl side chain, which enhances its biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C19H20N4O
  • Molecular Weight : 320.396 g/mol
  • CAS Number : 19549-93-0

The biological activity of QDE-DMP is primarily attributed to its ability to interact with various molecular targets within cells. The compound is believed to:

  • Inhibit Topoisomerase Activity : Similar to other quinoline derivatives, QDE-DMP may act as a topoisomerase inhibitor, disrupting DNA replication and transcription processes .
  • Bind to Kinases : The presence of the quinoline and pyridine moieties suggests potential interactions with kinases, which are crucial for various signaling pathways in cancer and other diseases .
  • Induce Cytotoxicity : Studies indicate that QDE-DMP exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Anticancer Properties

QDE-DMP has shown promising results in various studies evaluating its anticancer properties:

  • In Vitro Studies : In cell line assays, QDE-DMP demonstrated significant cytotoxicity against human leukemia cells, with IC50 values comparable to established topoisomerase inhibitors .
  • Mechanistic Insights : Research indicates that the compound's cytotoxic effects may not solely result from topoisomerase inhibition but could involve additional pathways affecting cellular metabolism and apoptosis .

Antimicrobial Activity

Preliminary studies suggest that QDE-DMP may possess antimicrobial properties, potentially due to its interaction with bacterial cellular processes. Further research is needed to confirm these effects and elucidate the underlying mechanisms .

Case Studies

  • Study on Antitumor Activity :
    • Objective : To evaluate the cytotoxic effects of QDE-DMP on human tumor cell lines.
    • Methodology : Various human cancer cell lines were treated with different concentrations of QDE-DMP, followed by assessment of cell viability using MTT assays.
    • Results : The compound exhibited dose-dependent cytotoxicity across multiple cell lines, indicating its potential as an effective anticancer agent .
  • Kinase Interaction Study :
    • Objective : To investigate the binding affinity of QDE-DMP to specific kinases.
    • Methodology : Surface plasmon resonance (SPR) was utilized to assess binding interactions between QDE-DMP and selected kinase targets.
    • Results : The study revealed significant binding activity, suggesting that QDE-DMP could modulate kinase activity and influence downstream signaling pathways relevant to cancer progression .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
8-chloro-N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamideStructureTopoisomerase II inhibitor; antileukemic activity
SN 23719Arylquinoline carboxamideSimilar mechanism; potential overlap in action
DACA (Mixed topoI/II inhibitor)Tricyclic acridine derivativeEstablished anticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(dimethylamino)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can purity be ensured?

  • Methodology : Synthesis typically involves coupling 2-(pyridin-2-yl)quinoline-4-carboxylic acid derivatives with dimethylaminoethylamine using coupling agents like PyBOP or HATU in DMF or DCM. For example, a similar quinoline-carboxamide compound was synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with PyBOP and NMM, yielding 59% after vacuum filtration . Purification is achieved via HPLC or column chromatography (e.g., Zorbax SB-C18 column with gradient elution). Purity ≥98% is confirmed by HPLC, and stability tests under varying storage conditions are recommended .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., as demonstrated for related quinolines in crystallographic studies) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. Specific shifts (e.g., pyridine protons at δ 8.5–9.0 ppm) confirm substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed during handling?

  • Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. For similar carboxamides, acute toxicity (Category 4 for oral/dermal/inhalation) mandates strict exposure control. Emergency procedures include rinsing with water for skin contact and consulting a physician immediately .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with machine learning to narrow experimental conditions, reducing trial-and-error cycles . Molecular dynamics simulations assess solvent effects (e.g., DMF vs. MeCN) on coupling efficiency .

Q. How can structure-activity relationships (SAR) be established for its pharmacological potential?

  • Methodology :

  • Bioisosteric replacement : Substitute the dimethylaminoethyl group with trifluoromethyl or pyrimidine moieties to modulate lipophilicity and binding affinity .
  • In vitro assays : Test cytotoxicity (e.g., MTT assay) and target engagement (e.g., kinase inhibition). For related quinolines, IC50_{50} values against Alzheimer’s targets (e.g., acetylcholinesterase) were determined using enzyme kinetics .
  • Molecular docking : Map interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

Q. How should researchers resolve contradictions in stability or bioactivity data?

  • Methodology :

  • Stability studies : Monitor degradation under light, heat, and humidity via accelerated stability testing. For example, a related quinoline-carboxamide showed instability in organic solvents after prolonged storage, necessitating lyophilization .
  • Orthogonal validation : Use multiple assays (e.g., SPR and ITC for binding affinity) to confirm bioactivity. Discrepancies in IC50_{50} values may arise from assay conditions (e.g., buffer pH), requiring optimization .
  • Meta-analysis : Compare data across studies (e.g., crystallographic vs. NMR-derived conformers) to identify systematic errors .

Key Notes

  • Advanced methodologies (e.g., computational design, SAR) require interdisciplinary collaboration between synthetic chemists and pharmacologists.
  • Contradictions in data should prompt re-evaluation of experimental conditions and meta-analyses of published datasets.

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